Dimethyl secbutylmalonate
Description
Dimethyl secbutylmalonate (systematic name pending based on IUPAC nomenclature) is a dialkyl ester of malonic acid, characterized by a sec-butyl group and two methyl ester substituents. Malonate esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as nucleophiles and intermediates in Michael additions, alkylations, and cyclocondensations .
Properties
CAS No. |
39520-23-5 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dimethyl 2-butan-2-ylpropanedioate |
InChI |
InChI=1S/C9H16O4/c1-5-6(2)7(8(10)12-3)9(11)13-4/h6-7H,5H2,1-4H3 |
InChI Key |
RBFZANFDIJTDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Alkylation Reactions
Malonate esters undergo alkylation at the α-position due to the acidity of the α-hydrogens. For dimethyl sec-butylmalonate, alkylation typically involves:
Base-Catalyzed Alkylation
-
Reagents : Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation.
-
Alkylating Agents : sec-Butyl halides (e.g., sec-butyl chloride) or allylic bromides.
-
Conditions :
A patent demonstrated that stepwise addition of chlorinated sec-butane improves conversion rates by maintaining reagent concentration .
Phase-Transfer Catalyzed Reactions
Phase-transfer catalysis (PTC) enhances reaction efficiency in biphasic systems:
-
Catalysts : Crown ethers or tetrabutylammonium salts.
-
Substrates : Alkyl halides (e.g., benzyl bromide) for α-alkylation.
Enantioselective α-Alkylation
Chiral phase-transfer catalysts enable asymmetric synthesis:
-
Scope : Propargylic and benzylic halides show moderate-to-high enantioselectivity (66–99% ee) .
-
Mechanism : The catalyst stabilizes the enolate intermediate, directing alkylation stereoselectively.
Hydrolysis and Decarboxylation
Malonate esters hydrolyze under acidic or basic conditions:
-
Selective Hydrolysis :
-
Decarboxylation : Heating with HCl yields sec-butylacetic acid derivatives.
Cross-Coupling Reactions
Iron(III) catalysts enable alkylative cyclization:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares dimethyl secbutylmalonate with key analogues, emphasizing substituent effects:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | Not explicitly provided | Likely C9H16O4 | ~188.22 (estimated) | ~200–220 (estimated) | ~1.05–1.10 | Methyl, sec-butyl |
| Dimethyl malonate | 108-59-8 | C5H8O4 | 132.11 | 181–182 | 1.154 | Methyl |
| Diethyl malonate | 105-53-3 | C7H12O4 | 160.17 | 199.3 | 1.055 | Ethyl |
| Dibutyl malonate | 1190-39-2 | C11H20O4 | 216.27 | 251–252 | 0.992 | Butyl |
| Diethyl 2-sec-butyl-2-ethylmalonate | 76-71-1 | C13H24O4 | 244.32 | Not reported | Not reported | Ethyl, sec-butyl |
| Diethyl benzylmalonate | 607-81-8 | C14H18O4 | 250.29 | Not reported | Not reported | Ethyl, benzyl |
Key Observations :
Q & A
Q. How do trace impurities in this compound affect its application in asymmetric synthesis?
- Methodological Answer : Conduct enantioselectivity studies using chiral catalysts (e.g., BINOL derivatives). Compare reaction outcomes with ultra-pure vs. technical-grade samples. Quantify impurity profiles via LC-MS and correlate with enantiomeric excess (ee) using chiral HPLC .
Key Considerations for Researchers
- Data Reproducibility : Document all variables (e.g., humidity, equipment calibration) to enable cross-lab validation .
- Safety Protocols : Refer to SDS for handling guidelines (e.g., PPE requirements, spill management) .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories per ICMJE standards .
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